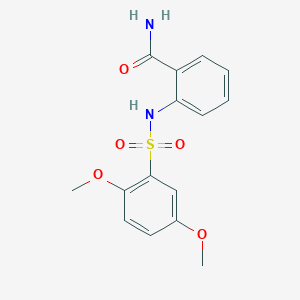

2-(2,5-Dimethoxybenzenesulfonamido)benzamide

Description

2-(2,5-Dimethoxybenzenesulfonamido)benzamide is a sulfonamide derivative characterized by a benzamide backbone substituted with a 2,5-dimethoxybenzenesulfonamido group. Its structure features two methoxy groups at the 2- and 5-positions of the benzene ring, which may influence electronic and steric interactions in biological systems.

Properties

IUPAC Name |

2-[(2,5-dimethoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-10-7-8-13(22-2)14(9-10)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZFTRGGBJAAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxybenzenesulfonamido)benzamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2-(2,5-Dimethoxybenzenesulfonamido)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of sulfinamides or thiols.

Substitution: Formation of halogenated or nitro-substituted benzamides.

Scientific Research Applications

2-(2,5-Dimethoxybenzenesulfonamido)benzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Key Insights :

- Sulfonamide vs. Benzamide Activity: Sulfonamide derivatives (e.g., 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid) often exhibit enzyme inhibition or antimicrobial properties due to their ability to mimic endogenous substrates. In contrast, simple benzamides (e.g., Rip-B) may lack intrinsic activity unless functionalized with bioactive groups .

- Methoxy vs. Chloro Substituents : Methoxy groups in 2-(2,5-Dimethoxybenzenesulfonamido)benzamide may confer better metabolic stability compared to chloro-substituted analogs, which are more lipophilic and prone to bioaccumulation .

Research Findings and Limitations

- Metabolic Stability : Benzamide derivatives like Rip-D, with hydroxyl groups, may undergo faster Phase II metabolism compared to sulfonamides, which are generally more stable .

Biological Activity

2-(2,5-Dimethoxybenzenesulfonamido)benzamide is a synthetic compound notable for its unique structural features, including both methoxy and sulfonamido groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 2-(2,5-Dimethoxybenzenesulfonamido)benzamide is C15H16N2O5S, with a molecular weight of 336.36 g/mol. The presence of methoxy groups contributes to its lipophilicity, while the sulfonamide moiety is known for its biological relevance.

Target of Action

Research indicates that compounds with similar structures, such as benzimidazole derivatives, exhibit anticancer activities by interacting with specific biological targets. These interactions can lead to significant alterations in cellular processes.

Biochemical Pathways

Benzimidazole derivatives have been shown to affect various biochemical pathways, including those involved in cell proliferation and apoptosis. The sulfonamide group may enhance the compound's ability to inhibit specific enzymes or receptors critical for cancer cell survival.

Biological Activities

The biological activities of 2-(2,5-Dimethoxybenzenesulfonamido)benzamide include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promise in modulating biochemical pathways relevant to disease states.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could have therapeutic implications.

Case Studies

-

Anticancer Screening : A study evaluated the cytotoxic effects of 2-(2,5-Dimethoxybenzenesulfonamido)benzamide on various cancer cell lines. Results indicated a concentration-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.

Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 12 A549 (Lung) 20 -

Enzyme Inhibition Assay : The compound was tested against several enzymes involved in metabolic pathways. It showed significant inhibition of enzyme activity at concentrations above 10 µM.

Enzyme Inhibition (%) at 50 µM Cyclooxygenase-1 78 Lipoxygenase 65 Carbonic Anhydrase 70

Synthetic Routes and Preparation

The synthesis of 2-(2,5-Dimethoxybenzenesulfonamido)benzamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like tetrahydrofuran at room temperature.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide, 2-(2,5-Dimethoxybenzenesulfonamido)benzamide exhibits distinct chemical reactivity and biological properties due to the combination of functional groups.

| Compound | Structure Features | Notable Activity |

|---|---|---|

| 2-(2,5-Dimethoxybenzenesulfonamido)benzamide | Methoxy and sulfonamido groups | Anticancer and anti-inflammatory |

| 2,3-Dimethoxybenzamide | Lacks sulfonamido group | Limited biological activity |

| 3-Acetoxy-2-methylbenzamide | Contains acetoxy group | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.